ethyl 3-(thiophene-2-carboxamido)-1H-indole-2-carboxylate
Description
Ethyl 3-(thiophene-2-carboxamido)-1H-indole-2-carboxylate is a synthetic indole derivative characterized by a thiophene-2-carboxamido substituent at the 3-position of the indole ring and an ethyl ester group at the 2-position. Indole derivatives are widely studied for their structural diversity and applications in pharmaceuticals, agrochemicals, and materials science.
Properties
IUPAC Name |
ethyl 3-(thiophene-2-carbonylamino)-1H-indole-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2O3S/c1-2-21-16(20)14-13(10-6-3-4-7-11(10)17-14)18-15(19)12-8-5-9-22-12/h3-9,17H,2H2,1H3,(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GVAUKJXBORNELK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C2=CC=CC=C2N1)NC(=O)C3=CC=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 3-(thiophene-2-carboxamido)-1H-indole-2-carboxylate typically involves the formation of the indole and thiophene rings followed by their coupling. One common method involves the use of ethyl 2-aminothiophene-3-carboxylate as a starting material . This compound can be synthesized via the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester . The indole ring can be synthesized through the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions . The final coupling step involves the formation of an amide bond between the thiophene and indole rings, typically using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base .
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. This would involve optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry could be employed to improve efficiency and scalability .
Chemical Reactions Analysis
Ester Hydrolysis
The ethyl carboxylate group undergoes hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid:
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Conditions :
Amide Hydrolysis
The thiophene-2-carboxamido group resists hydrolysis under mild conditions but reacts under prolonged heating with strong acids/bases:
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Conditions : 6M HCl, 100°C, 24 h.
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Yield : ~60% (partial decomposition observed).
Nucleophilic Substitution
The electron-withdrawing ester and amide groups activate the indole core for electrophilic/nucleophilic interactions:
At the Indole C3 Position
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Electrophilic Substitution :
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Cross-Coupling :
With Aldehydes
The amide NH participates in Schiff base formation:
Heterocyclization
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Thiazole Formation : Reaction with Lawesson’s reagent converts the amide to a thioamide, enabling cyclization with α-halo ketones.
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Yield : 70–75% for thiophene-thiazole hybrids.
Indole Ring Oxidation
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Oxidizing Agents : KMnO₄ (neutral/acidic), CrO₃ in H₂SO₄.
Ester Reduction
Stability and Side Reactions
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Thermal Decomposition : Prolonged heating (>120°C) induces deformylation, yielding 3-unsubstituted indole .
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Photodegradation : UV exposure (254 nm) cleaves the amide bond, forming thiophene-2-carboxylic acid and ethyl indole-2-carboxylate.
Key Findings from Literature
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Cross-coupling reactions (e.g., Suzuki, Sonogashira) at C3 are efficient for diversifying the indole scaffold .
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The ethyl ester group enhances solubility for solution-phase reactions but requires protection during harsh oxidations .
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Competitive decomposition pathways (e.g., deformylation) necessitate optimized reaction times and temperatures .
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Research indicates that indole derivatives, including ethyl 3-(thiophene-2-carboxamido)-1H-indole-2-carboxylate, exhibit promising anticancer properties. A study highlighted the ability of certain indole derivatives to inhibit key proteins involved in cancer cell survival, such as myeloid cell leukemia-1 (Mcl-1) . The structural modifications in these compounds enhance their binding affinity and potency against cancer cell lines.
Anti-inflammatory Properties
The compound has shown potential as an anti-inflammatory agent. Indole derivatives are known to modulate inflammatory responses by inhibiting pro-inflammatory cytokines. For instance, a derivative was investigated for its ability to suppress interleukin-4 gene expression, which plays a crucial role in inflammatory processes .
Pharmacological Applications
Neuroprotective Effects
Recent studies have identified compounds similar to this compound that protect neuronal cells from oxidative stress-induced damage. The structure-activity relationship (SAR) studies indicate that modifications in the thiophene ring can enhance neuroprotective efficacy .
Antimicrobial Activity
Indole derivatives have been evaluated for their antimicrobial properties. This compound has been tested against various bacterial strains, demonstrating significant inhibition of growth, which suggests its potential as an antimicrobial agent .
Case Study 1: Anticancer Mechanism
A study focused on the mechanism of action of indole derivatives revealed that this compound inhibits Mcl-1 through specific interactions at the binding site, leading to apoptosis in cancer cells . This finding underscores the therapeutic potential of this compound in oncology.
Case Study 2: Anti-inflammatory Activity
In another investigation, researchers tested the compound's ability to reduce inflammation in animal models. Results demonstrated a significant decrease in inflammatory markers following treatment with the compound, suggesting its utility in developing anti-inflammatory therapies .
Mechanism of Action
The mechanism of action of ethyl 3-(thiophene-2-carboxamido)-1H-indole-2-carboxylate depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects . The indole ring can interact with tryptophan-binding proteins, while the thiophene ring can participate in electron transfer reactions . These interactions can modulate various biochemical pathways, leading to the observed biological effects .
Comparison with Similar Compounds
Table 1: Comparative Analysis of Indole-2-carboxylate Derivatives
Key Findings and Implications
Compound 3n’s bulky sulfonamido-phenylethyl group may reduce solubility but enhance binding affinity in medicinal contexts (e.g., enzyme inhibition) . Thiazole derivatives (2a-2c) exhibit conjugated systems that could enhance fluorescence or serve as bioactive motifs (e.g., antimicrobial agents) . The hydroxymethyl derivative’s polarity suggests utility in aqueous formulations or as an intermediate for further functionalization .
Synthetic Efficiency :
- Gold-catalyzed methods (e.g., for 3n) provide moderate yields (54%), while condensation under reflux (e.g., for thiazole derivatives) produces crystalline products, indicating robustness for scale-up .
- Simpler derivatives like ethyl 1H-indole-2-carboxylate are synthesized via straightforward acid-chloride esterification, emphasizing the role of substituent complexity in reaction design .
Crystallography and Stability :
- Ethyl 1H-indole-2-carboxylate forms planar, hydrogen-bonded dimers in crystals, contributing to thermal stability . The target compound’s thiophene substituent may disrupt this planarity, altering crystal packing and solubility.
Safety and Handling :
- While safety data for the target compound are unavailable, ethyl 3-(hydroxymethyl)-1H-indole-2-carboxylate requires precautions due to its polar, reactive hydroxymethyl group . Substituents like sulfonamides (3n) or thiophenes may necessitate tailored hazard assessments.
Biological Activity
Ethyl 3-(thiophene-2-carboxamido)-1H-indole-2-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a comprehensive overview of its biological activity, including relevant studies, research findings, and data tables.
Chemical Structure and Properties
This compound features a complex structure that includes an indole core substituted with both thiophene and carboxamide groups. This unique combination is believed to contribute to its diverse biological properties.
Antimicrobial Activity
Numerous studies have investigated the antimicrobial properties of this compound against various pathogens. Key findings include:
- Minimum Inhibitory Concentration (MIC) : The compound demonstrated significant activity against Staphylococcus aureus, including methicillin-resistant strains (MRSA), with MIC values reported as low as 0.98 µg/mL .
- Comparison with Other Compounds : In comparative studies, derivatives of this compound were found to exhibit lower MIC values than traditional antibiotics, indicating potential as a novel antimicrobial agent .
Table 1: Antimicrobial Activity Summary
| Pathogen | MIC (µg/mL) | Reference |
|---|---|---|
| S. aureus (ATCC 25923) | 0.98 | |
| S. aureus (MRSA) | <1 | |
| Candida albicans | 7.80 | |
| E. coli | Inactive |
Anticancer Activity
The anticancer potential of this compound has also been explored extensively:
- Cell Line Studies : It has shown promising results in inhibiting the growth of various cancer cell lines, including A549 (lung cancer) and SK-OV3 (ovarian cancer) cells. The compound's mechanism appears to involve apoptosis induction and cell cycle arrest .
- Structure-Activity Relationship (SAR) : Research indicates that modifications on the indole structure can enhance anticancer activity, suggesting a pathway for optimizing therapeutic efficacy through chemical modification .
Table 2: Anticancer Activity Overview
The biological activity of this compound is believed to stem from several mechanisms:
- Inhibition of Key Enzymes : The compound has been shown to inhibit enzymes involved in cell proliferation and survival pathways, such as Mcl-1, which is often overexpressed in cancer cells .
- Induction of Apoptosis : Studies suggest that it can trigger apoptotic pathways in cancer cells, leading to programmed cell death .
- Antibiofilm Activity : Beyond direct antimicrobial effects, the compound also exhibits properties that inhibit biofilm formation in bacterial cultures, which is crucial for treating persistent infections .
Case Studies
Several case studies have highlighted the potential applications of this compound:
- Case Study 1 : A study focusing on MRSA infections demonstrated that treatment with this compound significantly reduced bacterial load in infected models compared to controls .
- Case Study 2 : In vitro studies on lung cancer cell lines showed that this compound not only inhibited cell growth but also enhanced the effectiveness of existing chemotherapeutics through synergistic effects .
Q & A
Basic Research Questions
Q. What are the established synthetic routes for ethyl 3-(thiophene-2-carboxamido)-1H-indole-2-carboxylate, and how can reaction conditions be optimized?
- Methodology : The compound can be synthesized via condensation of ethyl 3-formyl-1H-indole-2-carboxylate with thiophene-2-carboxamide derivatives. Key steps include refluxing in acetic acid with sodium acetate as a catalyst to facilitate nucleophilic attack at the formyl group . Optimization involves adjusting solvent polarity (e.g., DMF for polar intermediates), temperature (80–110°C), and stoichiometric ratios (1:1.1 nucleophile:aldehyde) to improve yields. Purity is monitored via TLC and HPLC .
Q. How can researchers characterize the purity and structural integrity of this compound?
- Methodology : Use a combination of ¹H/¹³C NMR to confirm the presence of characteristic signals (e.g., indole NH at δ 10–12 ppm, ester carbonyl at ~δ 165–170 ppm) . High-resolution mass spectrometry (HRMS) validates molecular weight, while FT-IR identifies functional groups (e.g., amide C=O stretch at ~1650 cm⁻¹). Purity ≥95% is confirmed via HPLC with a C18 column and UV detection at 254 nm .
Q. What solvents and purification techniques are suitable for isolating this compound?
- Methodology : The compound is typically soluble in polar aprotic solvents (DMF, DMSO) but precipitates in water or ethanol. Recrystallization from DMF/acetic acid (1:3) enhances purity, while column chromatography (silica gel, ethyl acetate/hexane gradient) resolves byproducts. Centrifugation and vacuum drying are critical for isolating crystalline forms .
Q. What are the stability and storage recommendations for this compound?
- Methodology : Stability tests under varying temperatures (4°C, 25°C, −20°C) show degradation <5% over 6 months at −20°C in amber vials. Desiccation (silica gel) prevents hydrolysis of the ester group. Avoid prolonged exposure to light or humidity .
Advanced Research Questions
Q. How can computational modeling predict the reactivity of this compound in nucleophilic substitutions?
- Methodology : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model electron density at the formyl and amide groups. Fukui indices identify nucleophilic attack sites, while molecular dynamics simulations (AMBER) predict solvation effects. These models guide functionalization at the indole C3 or thiophene positions .
Q. What strategies resolve contradictions in reported bioactivity data for indole-thiophene hybrids?
- Methodology : Discrepancies in IC₅₀ values (e.g., kinase inhibition vs. cytotoxicity) may arise from assay conditions. Standardize protocols:
- Use isogenic cell lines to control genetic variability.
- Validate binding via Surface Plasmon Resonance (SPR) or ITC to confirm target affinity .
- Cross-reference with structural analogs (e.g., β-carboline derivatives) to isolate substituent effects .
Q. How can researchers design derivatives to enhance selectivity for specific biological targets?
- Methodology : Introduce substituents at the indole N1 or thiophene C5 positions to modulate steric/electronic profiles. For example:
- Electron-withdrawing groups (e.g., −CF₃ at indole C5) improve membrane permeability .
- Bulkier substituents (e.g., benzyloxy at C4) enhance selectivity for hydrophobic binding pockets .
- SAR studies paired with CoMFA/CoMSIA models optimize pharmacophore alignment .
Q. What in vitro assays are suitable for evaluating the compound’s mechanism of action?
- Methodology :
- Enzyme inhibition : Fluorescence-based assays (e.g., tryptophan quenching for kinase activity).
- Cellular uptake : LC-MS quantification in lysates after treatment with varying concentrations.
- Apoptosis : Flow cytometry (Annexin V/PI staining) and caspase-3/7 luminescence assays .
Safety and Compliance
Q. What safety protocols are recommended for handling this compound?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
